(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate is a minor metabolite of methylphenidate formed readily in the presence of ethanol. This metabolite is believed to have appreciable dopamine transporter binding activity (i.e., through the uptake inhibition of impulse released dopamine), which would underlie potential central nervous system stimulant effects. (±)-threoEthylphenidate was reportedly detected in two overdose victims who had ingested large quantities of methylphenidate with evidence of ethanol consumption. This product is intended only for use as an internal standard for methylphenidate quantitation from biological samples or for biological or pharmacokinetic research studies.
Brand Name:
Vulcanchem
CAS No.:
214149-46-9
VCID:
VC0157917
InChI:
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
SMILES:
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Molecular Formula:
C15H22ClNO2
Molecular Weight:
283.79 g/mol
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
CAS No.: 214149-46-9
Reference Standards
VCID: VC0157917
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
CAS No. | 214149-46-9 |
---|---|
Product Name | (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride |
Molecular Formula | C15H22ClNO2 |
Molecular Weight | 283.79 g/mol |
IUPAC Name | ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
Standard InChI | InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 |
Standard InChIKey | ZNSNAOXTBUHNKX-IODNYQNNSA-N |
Isomeric SMILES | CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES | CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Description | Methylphenidate (a.k.a., Ritalin) is a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder (ADHD). Upon ingestion, methylphenidate is predominantly stereoselectively deesterified to the inactive metabolite ritalinic acid. (±)-threo-Ethylphenidate is a minor metabolite of methylphenidate formed readily in the presence of ethanol. This metabolite is believed to have appreciable dopamine transporter binding activity (i.e., through the uptake inhibition of impulse released dopamine), which would underlie potential central nervous system stimulant effects. (±)-threoEthylphenidate was reportedly detected in two overdose victims who had ingested large quantities of methylphenidate with evidence of ethanol consumption. This product is intended only for use as an internal standard for methylphenidate quantitation from biological samples or for biological or pharmacokinetic research studies. |
Synonyms | Ritalinic Acid ethyl ester |
Reference | 1.Markowitz, J.S.,Devane, C.L.,Boulton, D.W., et al. Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition 28, 620-624 (2000). |
PubChem Compound | 11358065 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume